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Abstract

2-Bromo-6-methylpyridine-4-carbaldehyde, also known by its synonym 2-Bromo-6-
methylisonicotinaldehyde, is a highly functionalized heterocyclic compound of significant
interest to the pharmaceutical and materials science sectors.[1] Its unique trifunctional structure
—featuring a pyridine core, a reactive bromine atom, and a versatile aldehyde group—
positions it as a pivotal building block for the synthesis of complex molecular architectures. The
strategic placement of these groups allows for sequential and site-selective modifications,
making it an invaluable precursor for creating diverse chemical libraries. This guide provides a
comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with
a focus on its utility in drug discovery and the development of advanced materials.

Molecular Structure and Physicochemical
Properties

The foundational structure of 2-bromo-6-methylpyridine-4-carbaldehyde is the pyridine ring, a
six-membered aromatic heterocycle containing one nitrogen atom. The substituents are
arranged to maximize synthetic utility:
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e Bromine Atom (C2-position): Located adjacent to the ring nitrogen, this position is activated
towards nucleophilic aromatic substitution (SNAr) and serves as a primary handle for
palladium-catalyzed cross-coupling reactions.[2]

o Aldehyde Group (C4-position): The formyl group is a versatile functional handle for a wide
range of chemical transformations, including condensations, oxidations, reductions, and

reductive aminations.

o Methyl Group (C6-position): This group influences the molecule's electronic properties and
solubility, and can serve as a site for further functionalization if required.

This specific arrangement makes the molecule a bifunctional intermediate where the aldehyde
and bromo groups can be addressed with orthogonal reaction strategies.[3]

Key Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, the
following properties are derived from its known structure and data from analogous compounds.
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Property Value / Predicted Data Source /| Analogy
CAS Registry Number 1060805-89-1 [1]
Molecular Formula C7HesBrNO [1]
Molecular Weight 200.03 g/mol [1]
Canonical SMILES O=CC1=CC(=C(N=C1C)Br) [1]

IVTFXQHPZSOCIK-
InChlKey [1]
UHFFFAOYSA-N

Signals expected for the
aldehyde proton (~10.0 ppm),
Predicted *H NMR two aromatic protons on the Based on similar structures[4]
pyridine ring, and the methyl
group protons (~2.5 ppm).

Signals expected for the
carbonyl carbon (~190 ppm),

Predicted 3C NMR five distinct pyridine ring Based on similar structures[4]
carbons, and one methyl

carbon.

Molecular ion peaks [M]* and

[M+2]* in a ~1:1 ratio, Characteristic bromine isotope
Mass Spectrometry (EI) o

characteristic of a pattern[4]

monobrominated compound.

Characteristic C=0 stretch for

the aldehyde (~1700 cm~1), Standard functional group
Infrared (IR) Spectroscopy )

C=N and C=C stretches for the  frequencies

pyridine ring.

Reactivity and Synthetic Utility

The power of 2-bromo-6-methylpyridine-4-carbaldehyde as a synthetic intermediate stems from
the distinct reactivity of its functional groups. This allows for a modular approach to building
complex molecules.
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Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular modifications.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing
agents like sodium borohydride (NaBHa).[5]

Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form
carbon-carbon double bonds, essential for creating conjugated systems.[3]

Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethylpyridines.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (isonicotinic
acid derivative) using standard oxidizing agents.

Reactions at the Bromo Group

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond

formation, typically via metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or
heteroaryl substituents. This is a cornerstone reaction in modern medicinal chemistry.[6]

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes
yields alkynylpyridine derivatives, which are important precursors for various heterocycles
and conjugated materials.[6]

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the direct
installation of amino groups, a common feature in bioactive molecules.[2]

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine
nitrogen and the aldehyde group facilitates the displacement of the bromide by strong
nucleophiles like thiols or alkoxides.[2]

Logical Workflow for Synthetic Elaboration
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The distinct reactivity of the functional groups enables a planned, stepwise synthesis of
complex derivatives. The workflow below illustrates how this single precursor can lead to a
diverse array of molecular scaffolds.

Click to download full resolution via product page

Caption: Key synthetic transformations of 2-bromo-6-methylpyridine-4-carbaldehyde.

Applications in Drug Discovery and Materials
Science
Medicinal Chemistry: A Privileged Scaffold

The substituted pyridine core is a "privileged scaffold” in medicinal chemistry, appearing in
numerous approved drugs.[7] The aminopyridine substructure, accessible from 2-bromo-6-
methylpyridine-4-carbaldehyde via Buchwald-Hartwig amination or SNAr followed by aldehyde
manipulation, is particularly important for developing kinase inhibitors.[7]

» Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to form hydrogen
bonds with the hinge region of the kinase ATP-binding site.[2][7] The ability to diversify the
molecule at both the C2 and C4 positions allows for the fine-tuning of potency, selectivity,
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and pharmacokinetic properties to target specific kinases implicated in cancer and
inflammatory diseases.[8]

o GPCR Modulators: Derivatives can serve as precursors for compounds that modulate G-
protein coupled receptors (GPCRS), a large family of drug targets.[2]

Materials Science: Building Blocks for Functional
Materials

The combination of a stable aromatic core with multiple points for functionalization makes this
molecule a promising candidate for materials science applications.[3]

o Conjugated Polymers: The dual reactivity can be harnessed to synthesize conjugated
polymers for use in organic electronics, such as organic light-emitting diodes (OLEDS) or
organic photovoltaics (OPVs).[3] For example, a Suzuki polymerization could be performed
at the bromo position while the aldehyde group is used to introduce other functionalities or
cross-linking sites.

Exemplary Experimental Protocols

The following protocols are adapted from established methodologies for analogous compounds
and serve as a guide for researchers. All reactions involving anhydrous solvents or air-sensitive
reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Reduction of the Aldehyde to an Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces
aldehydes without affecting the bromo-substituted pyridine ring. The reaction is typically
performed at low temperatures to control reactivity.

Methodology:

¢ Dissolve 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq) in methanol (0.2-0.3 M
concentration) in a round-bottom flask.

e Cool the solution to 0 °C in an ice bath.
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e Add sodium borohydride (NaBHa4, 1.1 eq) portion-wise over 15 minutes, ensuring the
temperature remains below 5 °C.[5]

 Stir the reaction mixture at room temperature for 2 hours, monitoring completion by Thin
Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by adding water.
e Remove the methanol under reduced pressure.
o Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

o Combine the organic layers, dry over anhydrous sodium sulfate (Naz2S0Oa), filter, and
concentrate to yield the crude (2-bromo-6-methylpyridin-4-yl)methanol.

 Purify the product via flash column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details a general procedure for introducing an aryl group at the C2-position via a
palladium-catalyzed Suzuki coupling.

Rationale: The palladium(0) catalyst, often generated in situ, undergoes oxidative addition into
the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and
reductive elimination, the desired C-C bond is formed, regenerating the catalyst. An inert
atmosphere is critical to prevent catalyst degradation.

Methodology:

To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq), the
desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2COs, 2.0 eq).

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] (0.05 eq).[6]

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add a degassed solvent mixture, such as toluene/water (4:1 v/v).[6]
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e Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor progress
by TLC or LC-MS.

 After cooling to room temperature, dilute the mixture with ethyl acetate and water.
o Separate the layers and extract the aqueous phase with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate.

» Purify the residue by flash column chromatography to isolate the 2-aryl-6-methylpyridine-4-
carbaldehyde product.

Conclusion

2-Bromo-6-methylpyridine-4-carbaldehyde is a synthetically powerful and versatile building
block. Its value lies in the orthogonal reactivity of its bromo and aldehyde functional groups,
which allows for controlled, stepwise elaboration into a vast chemical space. For researchers in
drug discovery, it provides a reliable entry point to privileged scaffolds like substituted
aminopyridines, enabling the rapid generation of libraries for screening. In materials science, it
offers a robust platform for constructing novel conjugated materials. The established and
reliable chemistry associated with its functional groups ensures its continued importance in
both academic and industrial research settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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